molecular formula C16H15FN4O2S B2805952 5-Ethyl-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol CAS No. 1226438-07-8

5-Ethyl-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol

Cat. No. B2805952
CAS RN: 1226438-07-8
M. Wt: 346.38
InChI Key: YDSYYEQUCOOPED-UHFFFAOYSA-N
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Description

The compound “5-Ethyl-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol” is a complex organic molecule that contains several functional groups and structural features common in pharmaceuticals and other biologically active compounds. These include a pyrimidinol ring, a fluorophenyl group, an oxadiazole ring, and a sulfanyl (thioether) linkage .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by several distinct regions due to the different functional groups present. Techniques like X-ray diffraction, NMR spectroscopy, and mass spectrometry would typically be used to confirm the structure .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the pyrimidinol group might undergo reactions typical of alcohols, while the fluorophenyl group might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the pyrimidinol could increase its solubility in polar solvents .

Scientific Research Applications

Antioxidant Activity

Research by George et al. (2010) involved the synthesis of derivatives related to the oxadiazolyl pyrimidinone class, where compounds were evaluated for their antioxidant properties. This study underscores the importance of oxadiazolyl pyrimidinones and their derivatives in exploring antioxidant potential, although it does not directly mention the specific compound , it highlights the relevance of the chemical class to which it belongs (George, Sabitha, Kumar, & Ravi, 2010).

Anti-inflammatory and Antimicrobial Activities

Burbulienė et al. (2004) described the synthesis of 5-[(2-disubstitutedamino-6-methyl-pyrimidin-4-yl)-sulfanylmethyl]-3H-1,3,4-oxadiazole-2-thiones and their derivatives, demonstrating significant anti-inflammatory activity in vivo, comparable to that of acetylsalicylic acid and even surpassing ibuprofen in some cases. This study showcases the potential of such compounds in developing new anti-inflammatory agents (Burbulienė, Jakubkienė, Mekuskiene, Udrenaite, Smicius, & Vainilavicius, 2004).

Antimicrobial Activity

Dey et al. (2022) focused on the synthesis of 3,4-dihydropyrimidin-2-one derivatives, which were then evaluated for their antimicrobial activity. This study contributes to the understanding of how derivatives of the chemical framework can possess significant antimicrobial properties, reinforcing the compound's relevance in the search for new antimicrobial agents (Dey, Alam, Kemisetti, Yakin, & Islam, 2022).

Biological and Pharmacological Evaluations

Siddiqui et al. (2014) undertook the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, highlighting their potential as antibacterial agents and moderate α-chymotrypsin enzyme inhibitors. This indicates the chemical's applicability in creating compounds with targeted biological activity, particularly in antibacterial applications (Siddiqui, Abbasi, Aziz‐ur‐Rehman, Irshad, Shahzad, Ashraf, Ahmad, Lodhi, Ismail, & Akhtar, 2014).

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties in more detail .

properties

IUPAC Name

5-ethyl-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O2S/c1-3-12-9(2)18-16(20-15(12)22)24-8-13-19-14(21-23-13)10-4-6-11(17)7-5-10/h4-7H,3,8H2,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSYYEQUCOOPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC2=NC(=NO2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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